L-703 606 OXALATE SALT
Overview
Description
L-703606 is a potent and selective antagonist of the neurokinin-1 receptor. This compound is primarily used in scientific research to study gastric acid secretion and other physiological processes mediated by the neurokinin-1 receptor .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-703606 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the bicyclic core: This is achieved through a series of cyclization reactions.
Introduction of the diphenylmethyl group: This step involves the use of reagents such as diphenylmethanol and appropriate catalysts.
Attachment of the iodophenyl group: This is typically done using iodophenyl derivatives under specific reaction conditions
Industrial Production Methods
Industrial production of L-703606 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include:
Reaction temperature and pressure: These parameters are carefully controlled to maximize efficiency.
Purification steps: Techniques such as recrystallization and chromatography are used to purify the final product
Chemical Reactions Analysis
Types of Reactions
L-703606 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogenating agents or nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
L-703606 has a wide range of applications in scientific research, including:
Chemistry: Used to study the properties and reactions of neurokinin-1 receptor antagonists.
Biology: Used to investigate the role of neurokinin-1 receptors in various physiological processes.
Medicine: Used in preclinical studies to explore potential therapeutic applications for conditions such as inflammation and pain.
Industry: Used in the development of new drugs targeting the neurokinin-1 receptor .
Mechanism of Action
L-703606 exerts its effects by selectively binding to the neurokinin-1 receptor, thereby blocking the action of its natural ligand, substance P. This inhibition prevents the downstream signaling pathways that lead to physiological responses such as gastric acid secretion and inflammation .
Comparison with Similar Compounds
L-703606 is unique among neurokinin-1 receptor antagonists due to its high potency and selectivity. Similar compounds include:
Aprepitant: Another neurokinin-1 receptor antagonist used clinically for the prevention of chemotherapy-induced nausea and vomiting.
Fosaprepitant: A prodrug of aprepitant with similar applications.
Casopitant: Another neurokinin-1 receptor antagonist with potential therapeutic applications .
L-703606 stands out due to its specific chemical structure and high affinity for the neurokinin-1 receptor, making it a valuable tool in scientific research .
Properties
IUPAC Name |
(2R,3R)-2-benzhydryl-N-[(2-iodophenyl)methyl]-1-azabicyclo[2.2.2]octan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29IN2/c28-24-14-8-7-13-23(24)19-29-26-22-15-17-30(18-16-22)27(26)25(20-9-3-1-4-10-20)21-11-5-2-6-12-21/h1-14,22,25-27,29H,15-19H2/t26-,27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLTYZVXORBNLB-KAYWLYCHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H]([C@H]2C(C3=CC=CC=C3)C4=CC=CC=C4)NCC5=CC=CC=C5I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29IN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10162704 | |
Record name | L 703606 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
144425-84-3 | |
Record name | L 703606 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144425843 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L 703606 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10162704 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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